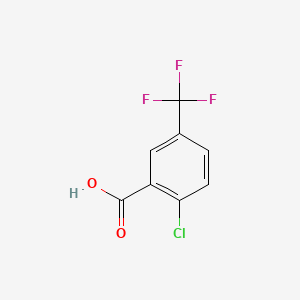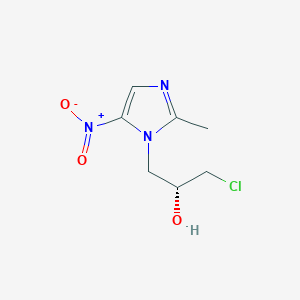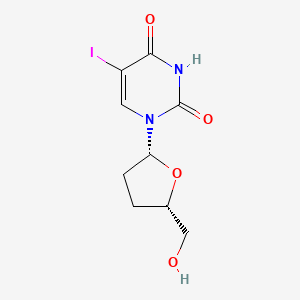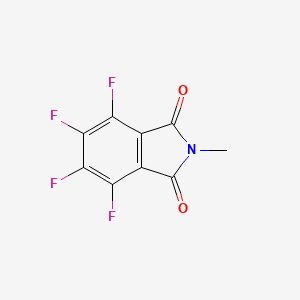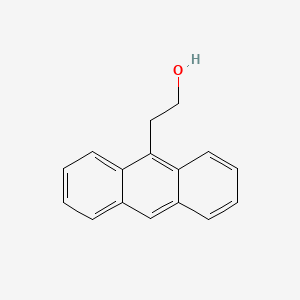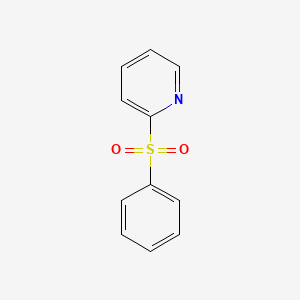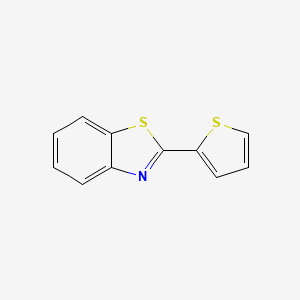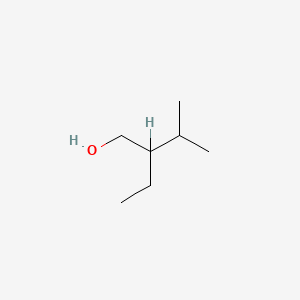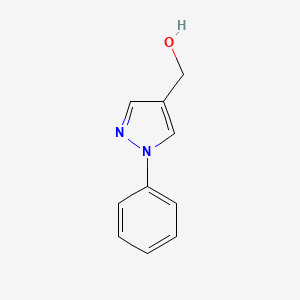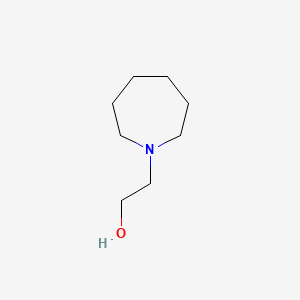
cis-3-Hexenyl isobutyrate
Übersicht
Beschreibung
cis-3-Hexenyl isobutyrate: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.2487 g/mol . It is an ester derived from the reaction between cis-3-hexenol and isobutyric acid . This compound is known for its fruity, green aroma and is commonly used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl isobutyrate typically involves the esterification of cis-3-hexenol with isobutyric acid . This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods .
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-Hexenyl isobutyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-3-Hexenyl isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in plant volatiles.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity and green notes to products.
Wirkmechanismus
The mechanism by which cis-3-Hexenyl isobutyrate exerts its effects involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic aroma. In biological systems, it may interact with specific enzymes or receptors, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- cis-3-Hexenyl acetate
- cis-3-Hexenyl salicylate
- cis-3-Hexenyl benzoate
- cis-3-Hexenyl 3-methylbutanoate
Comparison: While all these compounds share the cis-3-hexenyl moiety, they differ in their esterifying acids, leading to variations in their chemical properties and applications. For instance, cis-3-Hexenyl acetate is known for its apple-like aroma, whereas cis-3-Hexenyl salicylate has a more floral scent. The unique combination of cis-3-hexenyl and isobutyric acid in cis-3-Hexenyl isobutyrate imparts a distinct fruity and green aroma, making it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
41519-23-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
hex-3-enyl 2-methylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
OSMAJVWUIUORGC-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C(C)C |
Kanonische SMILES |
CCC=CCCOC(=O)C(C)C |
Dichte |
0.882-0.885 |
Key on ui other cas no. |
57859-47-9 |
Physikalische Beschreibung |
Colourless liquid; fruity, nutty aroma |
Löslichkeit |
insoluble in water; soluble in fats soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cis-3-Hexenyl isobutyrate primarily known for?
A1: this compound is primarily recognized for its aroma contribution. Research has identified it as a key aroma component in various fruits, including new strains of Chaenomeles. [] Its presence contributes to the characteristic fruity fragrance of these fruits, making it a compound of interest for the food and flavor industry.
Q2: Is there any research on the physical properties of this compound?
A2: Yes, studies have investigated the density and viscosity of this compound at various temperatures. [] This research provides valuable data for understanding its physical behavior under different conditions, which is important for applications in flavor and fragrance formulation and potentially other industrial processes.
Q3: Has this compound been assessed for safety in any specific context?
A3: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the compound's relevance to the fragrance industry and the importance of understanding its safety profile for its applications.
Q4: Can this compound be incorporated into materials beyond food and fragrances?
A4: Interestingly, there is research exploring the use of this compound in the development of electrically conductive textile fibers. [] While the exact role of this compound within the fiber composition is not detailed in the abstract, its inclusion suggests potential applications beyond its traditional use as a flavor and fragrance compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


